4-(2-Butoxyanilino)-4-oxobutanoic acid

Catalog No.
S1586573
CAS No.
M.F
C14H19NO4
M. Wt
265.3 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Butoxyanilino)-4-oxobutanoic acid

Product Name

4-(2-Butoxyanilino)-4-oxobutanoic acid

IUPAC Name

4-(2-butoxyanilino)-4-oxobutanoic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C14H19NO4/c1-2-3-10-19-12-7-5-4-6-11(12)15-13(16)8-9-14(17)18/h4-7H,2-3,8-10H2,1H3,(H,15,16)(H,17,18)

InChI Key

HPWXXYGKTAGSHC-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1NC(=O)CCC(=O)O

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)CCC(=O)O

4-(2-Butoxyanilino)-4-oxobutanoic acid is an organic compound classified as an alkyl-phenylketone. Its chemical formula is C14_{14}H19_{19}NO4_4, and it has a molecular weight of approximately 265.30496 g/mol. The compound features a butoxy group attached to an aniline structure, along with a ketone and carboxylic acid functional groups, making it a versatile molecule in various chemical contexts .

The reactivity of 4-(2-butoxyanilino)-4-oxobutanoic acid primarily involves its functional groups. The carboxylic acid can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.
  • Amidation: Reaction with amines to form amides.

The ketone group can participate in nucleophilic addition reactions, particularly with hydride reagents or Grignard reagents, allowing for further derivatization of the compound.

Synthesis of 4-(2-butoxyanilino)-4-oxobutanoic acid can be achieved through several methods, including:

  • Condensation Reactions: Combining 2-butoxyaniline with appropriate acylating agents to form the desired product.
  • Oxidative Coupling: Utilizing oxidative conditions to couple aniline derivatives with butanoic acid derivatives.
  • Multi-step Synthesis: Involving intermediate compounds that undergo transformations to yield the final product.

These methods require careful control of reaction conditions to ensure high yields and purity of the final compound.

4-(2-Butoxyanilino)-4-oxobutanoic acid has potential applications in various fields:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting specific diseases.
  • Agricultural Chemicals: Possible use in developing agrochemicals due to its biological activity.
  • Material Science: As a building block for polymers or other materials due to its functional groups.

Several compounds share structural similarities with 4-(2-butoxyanilino)-4-oxobutanoic acid, which can be compared based on their functional groups and biological activities:

Compound NameChemical FormulaUnique Features
4-(2-Aminophenyl)-4-oxobutanoic acidC10_{10}H11_{11}NO3_3Lacks butoxy group; potential for different biological activity
4-(2-tert-Butylanilino)-4-oxobutanoic acidC14_{14}H19_{19}NO3_3Contains a tert-butyl group; may exhibit altered solubility properties
4-(2,5-Dimethoxyanilino)-4-oxobutanoic acidC12_{12}H15_{15}NO3_3Methoxy groups may enhance lipophilicity and bioavailability
4-(Hydroxyamino)-4-oxobutanoic acidC4_{4}H7_{7}NO4_4Smaller structure; different reactivity profile

These comparisons highlight the uniqueness of 4-(2-butoxyanilino)-4-oxobutanoic acid due to its specific butoxy substitution and potential applications across diverse fields. Further research is necessary to fully understand its capabilities and interactions within biological systems.

XLogP3

1.8

Dates

Modify: 2023-07-18

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